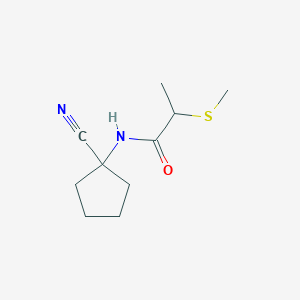![molecular formula C20H18FN3O B2522315 N-[3-(1-Cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide CAS No. 2305492-14-0](/img/structure/B2522315.png)
N-[3-(1-Cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1-Cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide, also known as CFTR modulator, is a small molecule drug that is used in the treatment of cystic fibrosis. It is a member of a class of drugs known as cystic fibrosis transmembrane conductance regulator (CFTR) modulators, which are designed to correct the underlying genetic defect that causes cystic fibrosis.
Wirkmechanismus
The mechanism of action of N-[3-(1-Cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide involves the correction of the underlying genetic defect that causes cystic fibrosis. The drug works by binding to the defective this compound protein and restoring its function, which allows for the proper transport of chloride ions across cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to restore this compound function. This leads to improved lung function, reduced pulmonary exacerbations, and improved quality of life for patients with cystic fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[3-(1-Cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide in lab experiments include its specificity for the this compound protein and its ability to correct the underlying genetic defect that causes cystic fibrosis. However, the limitations of using the drug in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and administer the drug.
Zukünftige Richtungen
There are several future directions for research on N-[3-(1-Cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide. These include:
1. Further studies on the long-term safety and efficacy of the drug in patients with cystic fibrosis.
2. Development of new this compound modulators that are more effective and have fewer side effects than this compound.
3. Investigation of the use of this compound modulators in the treatment of other diseases that are caused by defects in ion transport across cell membranes.
4. Development of new methods for synthesizing and administering this compound modulators that are more efficient and cost-effective than current methods.
5. Investigation of the use of this compound modulators in combination with other drugs to improve the treatment of cystic fibrosis and other related diseases.
Synthesemethoden
The synthesis of N-[3-(1-Cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide involves a series of chemical reactions that are carried out in a laboratory setting. The exact method of synthesis is proprietary information that is not available to the public.
Wissenschaftliche Forschungsanwendungen
N-[3-(1-Cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide has been the subject of extensive scientific research, particularly in the field of cystic fibrosis. Studies have shown that the drug is effective in improving lung function and reducing the frequency of pulmonary exacerbations in patients with cystic fibrosis.
Eigenschaften
IUPAC Name |
N-[3-(1-cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O/c1-3-19(25)22-16-6-4-5-15(12(16)2)20-23-17-10-7-13(21)11-18(17)24(20)14-8-9-14/h3-7,10-11,14H,1,8-9H2,2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQTYXZZTIQMHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C=C)C2=NC3=C(N2C4CC4)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2522235.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide](/img/structure/B2522238.png)
![2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2522239.png)
![4-(3-chlorobenzyl)-6-methyl-3-pyridin-2-ylisothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2522240.png)





![8-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2522253.png)
